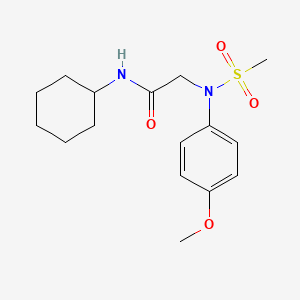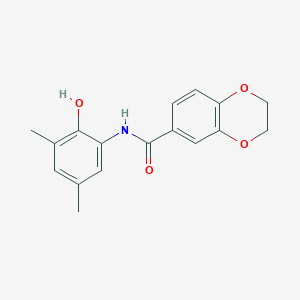
N-(2,4-dichlorophenyl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-ethylbutanamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen. The chemical formula of diclofenac is C14H11Cl2NO2 and its molecular weight is 296.15 g/mol.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. In addition, diclofenac has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and therapeutic potential. It is readily available and can be easily synthesized using standard laboratory techniques. However, like all drugs, diclofenac has certain limitations. It can exhibit dose-dependent toxicity and can cause adverse effects such as gastrointestinal bleeding, renal toxicity, and cardiovascular events. Therefore, it is important to use diclofenac with caution and to carefully monitor its effects in laboratory experiments.
将来の方向性
There are several future directions for research on diclofenac. One area of interest is the development of novel diclofenac derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of diclofenac's potential as an anti-cancer agent. Several studies have shown that diclofenac can inhibit the growth of cancer cells and reduce tumor size in animal models. Further research is needed to determine the optimal dosage and administration route for diclofenac in cancer therapy. Additionally, research is needed to investigate diclofenac's potential to reduce the risk of heart disease and other cardiovascular events.
合成法
Diclofenac can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid and ethyl acetoacetate. The first step involves the conversion of 2,4-dichlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding ester. The ester is then hydrolyzed using an acid catalyst to yield the diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential. It is commonly used for the treatment of pain and inflammation associated with various conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. In addition, diclofenac has been shown to possess anti-cancer properties and is being investigated for its potential use in cancer therapy. It has also been studied for its effects on cardiovascular health and its potential to reduce the risk of heart disease.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPYQOSKYYOBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982841 |
Source


|
| Record name | N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6429-23-8 |
Source


|
| Record name | N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)





![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)